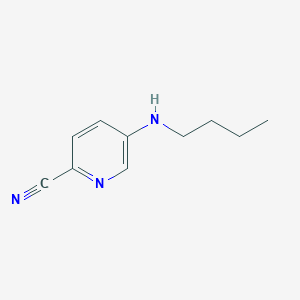

5-(Butylamino)pyridine-2-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13N3 |

|---|---|

Molecular Weight |

175.23 g/mol |

IUPAC Name |

5-(butylamino)pyridine-2-carbonitrile |

InChI |

InChI=1S/C10H13N3/c1-2-3-6-12-10-5-4-9(7-11)13-8-10/h4-5,8,12H,2-3,6H2,1H3 |

InChI Key |

AQMAYHVEQRYMRI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=CN=C(C=C1)C#N |

Origin of Product |

United States |

Theoretical and Computational Investigations of 5 Butylamino Pyridine 2 Carbonitrile Electronic Structure and Reactivity

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, including molecules. mdpi.commdpi.com It is widely employed to calculate molecular geometries, vibrational frequencies, and electronic properties with a favorable balance of accuracy and computational cost. nih.gov For 5-(butylamino)pyridine-2-carbonitrile, DFT calculations would provide a detailed picture of its electronic landscape.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity and electronic transitions. irjweb.com The HOMO energy is related to the molecule's ability to donate electrons (its oxidation potential), while the LUMO energy corresponds to its ability to accept electrons (its reduction potential). ossila.com The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. irjweb.comscirp.org

For this compound, the electron-donating butylamino group is expected to raise the energy of the HOMO, localizing electron density primarily on the amino group and the pyridine (B92270) ring. Conversely, the electron-withdrawing nitrile group would lower the energy of the LUMO, with the orbital being concentrated on the pyridine ring and the cyano group. wuxibiology.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity. irjweb.com

Table 1: Illustrative Frontier Orbital Energies for Substituted Pyridines (Note: These are representative values for similar compounds, as specific published data for this compound is not available.)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Pyridine | -6.65 | -0.45 | 6.20 |

| 4-Aminopyridine | -5.80 | -0.21 | 5.59 |

| 4-Cyanopyridine | -7.21 | -1.15 | 6.06 |

DFT calculations can effectively predict the redox potentials of molecules in various solvents by computing the free energy change associated with electron gain or loss. researchgate.net The oxidation potential is linked to the removal of an electron from the HOMO, while the reduction potential involves the addition of an electron to theLUMO.

In this compound, the presence of the butylamino group would be expected to make the molecule easier to oxidize (a lower oxidation potential) compared to unsubstituted pyridine. The nitrile group, being strongly electron-withdrawing, would facilitate reduction, leading to a less negative reduction potential. mdpi.com Computational models can determine these potentials and identify the resulting electronic states (radical cation upon oxidation and radical anion upon reduction). researchgate.net

Table 2: Representative Redox Potentials of Pyridine Derivatives vs. SHE (Note: These are experimental or calculated values for illustrative purposes.)

| Compound/Process | Predicted Potential (V) |

| Pyridine (Reduction) | -2.50 |

| Substituted Pyridine (Oxidation) | +1.20 |

| Substituted Pyridine (Reduction) | -1.18 |

The interaction of molecules with light, leading to electronic excitation, can be modeled using Time-Dependent DFT (TD-DFT). nih.gov This analysis predicts the energies of electronic transitions, which correspond to UV-Visible absorption wavelengths, and their intensities (oscillator strengths). scirp.orgmaterialsciencejournal.org

The Franck-Condon principle is fundamental to understanding the structure of these transitions. It states that electronic transitions occur much faster than nuclear motion, meaning the molecule initially retains its ground-state geometry upon excitation, forming a "Franck-Condon state". wikipedia.orglibretexts.org By analyzing the vibrational structure of electronic spectra, or by performing geometry optimization of the excited state, it is possible to determine how the molecular structure changes upon excitation. hhu.de For this compound, this analysis would reveal changes in bond lengths and angles in its electronically excited states.

Table 3: Example of TD-DFT Output for a Pyridine Derivative (Note: This table illustrates typical calculated values.)

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S1 | 3.25 | 381 | 0.215 |

| S2 | 3.88 | 319 | 0.098 |

| S3 | 4.15 | 299 | 0.150 |

Quantum Chemical Parameter Analysis

Beyond electronic properties, quantum chemical calculations provide precise information about the three-dimensional structure and conformational flexibility of a molecule.

A key step in any computational study is geometry optimization, which finds the lowest energy arrangement of atoms. This process yields precise theoretical values for all bond distances, bond angles, and dihedral angles. nih.gov For this compound, calculations would detail the geometry of the pyridine ring, the butyl chain, and the cyano group. These computed parameters can be compared with experimental data from techniques like X-ray crystallography if available. researchgate.net

Table 4: Typical Calculated Bond Distances and Angles for Pyridine-like Structures (Note: These values are standard representations for comparison.)

| Parameter | Bond/Angle | Typical Value |

| Bond Distance | C-C (aromatic) | 1.39 Å |

| Bond Distance | C-N (aromatic) | 1.34 Å |

| Bond Distance | C≡N (nitrile) | 1.16 Å |

| Bond Angle | C-N-C (in pyridine) | 116.7° |

| Bond Angle | C-C-C (in pyridine) | 118.5° |

Molecules with single bonds can exist as different rotational isomers, or conformers. For this compound, rotation can occur around the C-N bond connecting the butylamino group to the pyridine ring, as well as around the C-C bonds within the butyl chain.

A conformational analysis involves systematically rotating these bonds and calculating the energy of each resulting structure. This process identifies the most stable conformers (energy minima) and the transition states that separate them (energy maxima). rsc.org The results provide insight into the molecule's flexibility and the relative populations of different conformers at a given temperature. nih.gov

Table 5: Hypothetical Relative Energies of Rotational Isomers (Note: This table illustrates the expected output of a conformational analysis for this compound.)

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 180° (anti) | 0.00 |

| 2 | 60° (gauche) | 1.25 |

| 3 (Transition State) | 0° (syn) | 4.50 |

Mechanistic Insights Derived from Computational Modeling (e.g., Exploration of Sigmatropic Shifts)ic.ac.uk

Computational modeling serves as a powerful tool to elucidate the intricate mechanisms of chemical reactions, offering insights into transition states, reaction pathways, and the electronic factors that govern reactivity. In the context of this compound, while dedicated computational studies on its sigmatropic shifts are not extensively documented in the current scientific literature, the principles of pericyclic reactions, combined with computational analysis of related heterocyclic systems, allow for a theoretical exploration of potential rearrangement pathways.

Sigmatropic shifts are a class of pericyclic reactions where a sigma-bonded substituent migrates across a π-electron system. The feasibility of such rearrangements is governed by the Woodward-Hoffmann rules, which are based on the conservation of orbital symmetry. For a molecule like this compound, the presence of the electron-donating butylamino group and the electron-withdrawing nitrile group on the pyridine ring can influence the electronic distribution and potentially lower the activation barriers for certain pericyclic reactions.

A plausible, albeit hypothetical, sigmatropic rearrangement for this molecule could involve a ic.ac.uknih.gov-hydride shift. In such a scenario, a hydrogen atom from the butylamino group could migrate to one of the carbon atoms of the pyridine ring. Computational studies on analogous systems, such as anionic sila- and germacyclopentadienes, have investigated ic.ac.uknih.gov sigmatropic rearrangements, highlighting the influence of substituents on the reaction barriers. While these systems are not directly comparable, they underscore the utility of density functional theory (DFT) in mapping the potential energy surface for such intramolecular migrations.

Another theoretical possibility could be a researcher.liferesearcher.life-sigmatropic rearrangement, although this would require a more complex substrate structure derived from this compound. For instance, if the molecule were to be functionalized to contain a suitable six-atom chain attached to the pyridine ring, a Claisen-type or Cope-type rearrangement could be envisaged. Computational chemistry would be instrumental in determining the energetic feasibility of such transformations.

The exploration of these potential reaction pathways for this compound would necessitate high-level quantum mechanical calculations. These computations would aim to locate the transition state structures for the hypothetical sigmatropic shifts and calculate the associated activation energies. The table below illustrates the type of data that such a computational study would generate.

| Hypothetical Rearrangement | Migrating Group | Computational Method | Calculated Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

|---|---|---|---|---|

| ic.ac.uknih.gov-Hydride Shift | Hydrogen | DFT (B3LYP/6-31G*) | Data Not Available | Data Not Available |

| researcher.liferesearcher.life-Sigmatropic Shift | Allylic fragment (hypothetical) | CASSCF/NEVPT2 | Data Not Available | Data Not Available |

It is crucial to emphasize that the values in the table are placeholders, as specific computational data for sigmatropic shifts of this compound are not available in the reviewed literature. A comprehensive computational investigation would be required to populate this table with scientifically accurate data. Such a study would provide valuable mechanistic insights and could guide experimental efforts to explore the reactivity of this compound under thermal or photochemical conditions, where sigmatropic rearrangements are often observed.

Photophysical Properties and Optoelectronic Potential of 5 Butylamino Pyridine 2 Carbonitrile and Its Fluorophoric Derivatives

Absorption Characteristics in Solution and Solid State

The photophysical journey of a fluorophore begins with the absorption of light. For 5-(Butylamino)pyridine-2-carbonitrile and its derivatives, this process is governed by the molecule's electronic structure, which dictates the specific wavelengths of light it can absorb. These absorptions correspond to the promotion of electrons from lower energy ground states to higher energy excited states. Studies on analogous compounds, particularly substituted aminopyridine carbonitriles, reveal characteristic absorption patterns in both solution and solid forms.

Analysis of Major Electronic Absorption Bands

The electronic absorption spectra of substituted pyridine (B92270) carbonitrile derivatives typically display distinct bands in the ultraviolet-visible (UV-Vis) region. These bands are primarily attributed to two types of electronic transitions: π-π* and n-π. manipal.eduresearchgate.net The π-π transitions, which are generally more intense, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The n-π* transitions, usually weaker, involve promoting an electron from a non-bonding (n) orbital, such as the lone pair on a nitrogen atom, to a π* antibonding orbital. manipal.eduresearchgate.net

In related compounds like 2-(butylamino)cinchomeronic dinitrile derivatives, the long-wavelength absorption bands are observed in the range of 389 to 423 nm. semanticscholar.org For instance, a detailed study on 2-(butylamino)-6-phenyl-5-(p-tolyl)pyridine-3,4-dicarbonitrile revealed that its long-wavelength absorption band maximum is slightly red-shifted as the polarity of the solvent increases, with maxima ranging from 402 nm in cyclohexane (B81311) to 410 nm in acetonitrile. semanticscholar.orgnih.gov This suggests a change in the electronic distribution upon excitation.

Table 1: Absorption Maxima (λ_abs) of 2-(Butylamino)-6-phenyl-5-(p-tolyl)pyridine-3,4-dicarbonitrile in Various Solvents

| Solvent | Dielectric Constant (ε) | Absorption Maxima (λ_abs) (nm) |

| Cyclohexane | 2.02 | 402 |

| Toluene | 2.38 | 403 |

| 1,4-Dioxane | 2.21 | 404 |

| Chloroform | 4.81 | 406 |

| Dichloromethane (B109758) | 8.93 | 408 |

| Acetone | 20.7 | 407 |

| Acetonitrile | 37.5 | 410 |

| Ethanol | 24.6 | 406 |

| Methanol | 32.7 | 407 |

| Acetic Acid | 6.15 | 409 |

| Pyridine | 12.4 | 410 |

Influence of Structural Substituents on Absorption Maxima and Intensity

The specific position and nature of substituents on the pyridine ring profoundly impact the absorption characteristics of these compounds. Structural modifications can alter the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λ_max) and changes in the molar absorption coefficients (intensity).

Studies on a series of 2-(butylamino)pyridine-3,4-dicarbonitriles have shown that derivatives bearing aliphatic fragments at the pyridine ring (e.g., methyl groups) exhibit shorter-wavelength absorption maxima (around 389-396 nm) compared to those with aryl-substituted structures. semanticscholar.orgnih.gov The introduction of aryl groups at positions 5 and 6 of the pyridine ring leads to a bathochromic (red) shift, with absorption maxima moving into the 403–423 nm range. semanticscholar.orgnih.gov This shift is attributed to the extension of the π-conjugated system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Fluorescence and Photoluminescence Properties

Following light absorption, excited molecules can relax back to the ground state by emitting light, a process known as fluorescence or photoluminescence. The efficiency and color of this emission are key indicators of a compound's potential in optoelectronic applications.

Emission Spectra and Identification of Emission Maxima

Derivatives of aminopyridine carbonitrile are often fluorescent, with emission spectra that are sensitive to their molecular structure and environment. For example, 2-(butylamino)cinchomeronic dinitrile derivatives demonstrate significant photoluminescence, with emission maxima typically located in the blue region of the visible spectrum, between 429 nm and 452 nm when measured in toluene. semanticscholar.orgnih.gov The emission color can be tuned by the solvent environment. The fluorescence band of 2-(butylamino)-6-phenyl-5-(p-tolyl)pyridine-3,4-dicarbonitrile is more significantly affected by solvent polarity than its absorption band, with emission maxima ranging from 442 nm in cyclohexane to 477 nm in acetonitrile, spanning the blue to blue-green region. semanticscholar.orgnih.gov

In the solid state, related compounds such as 2-alkylamino-4-amino-6-arylpyridine-3,5-dicarbonitriles exhibit fluorescence in the violet or blue region, with emission maxima observed in the 400–460 nm range. researchgate.net This dual-state emission, i.e., fluorescence in both solution and solid form, is a valuable property for applications like organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net

Determination of Photoluminescence Quantum Yields in Solution and Solid State

The photoluminescence quantum yield (Φ) is a critical measure of a fluorophore's efficiency, representing the ratio of photons emitted to photons absorbed. High quantum yields are desirable for bright fluorescent materials.

Several 2-(butylamino)cinchomeronic dinitrile derivatives exhibit high fluorescence quantum yields in solution. mdpi.comresearchgate.net Notably, a quantum yield of up to 63% was recorded for 2-(butylamino)-6-phenylpyridine-3,4-dicarbonitrile in dichloromethane and for 2-(butylamino)-5-methyl-6-phenylpyridine-3,4-dicarbonitrile in toluene. semanticscholar.orgmdpi.comresearchgate.net This high efficiency indicates that the 2-butylamino-substituted cinchomeronic dinitrile structure provides an effective pathway for radiative relaxation from the excited state. semanticscholar.orgnih.gov Even derivatives with aliphatic substituents, rather than aryl ones, maintain good quantum yields, underscoring the core fluorophore's robustness. semanticscholar.orgnih.gov

Table 2: Photophysical Data for Selected 2-(Butylamino)pyridine-3,4-dicarbonitrile Derivatives in Toluene

| Compound | Substituents (R¹, R²) | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_s) (%) |

| 2a | R¹=Me, R²=Me | 389 | 429 | 42 |

| 2c | R¹=Ph, R²=H | 403 | 442 | 57 |

| 2d | R¹=Ph, R²=p-Tolyl | 403 | 442 | 43 |

Stokes Shift Analysis and its Correlation with Excited-State Dynamics

The Stokes shift is the difference in energy (or wavelength) between the positions of the absorption and emission maxima. It provides insight into the structural and electronic differences between the ground and excited states of a molecule. A larger Stokes shift generally indicates a more significant reorganization of the molecule or its solvent shell upon excitation.

For 2-(butylamino)cinchomeronic dinitrile derivatives, the Stokes shift is notably dependent on solvent polarity. semanticscholar.orgnih.gov In the case of 2-(butylamino)-6-phenyl-5-(p-tolyl)pyridine-3,4-dicarbonitrile, the Stokes shift increases from 2329 cm⁻¹ in nonpolar cyclohexane to 3698 cm⁻¹ in the highly polar solvent acetonitrile. nih.gov This positive correlation suggests that the excited state is more polar than the ground state and is therefore better stabilized by polar solvents. semanticscholar.orgnih.gov This behavior is characteristic of molecules that undergo intramolecular charge transfer (ICT) upon excitation, where the electron density shifts from an electron-donating part of the molecule (the butylamino group) to an electron-accepting part (the dicyanopyridine core).

Table 3: Stokes Shift of 2-(Butylamino)-6-phenyl-5-(p-tolyl)pyridine-3,4-dicarbonitrile in Various Solvents

| Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) |

| Cyclohexane | 402 | 442 | 2329 |

| Toluene | 403 | 446 | 2465 |

| Chloroform | 406 | 460 | 2977 |

| Dichloromethane | 408 | 467 | 3195 |

| Acetonitrile | 410 | 477 | 3698 |

| Ethanol | 406 | 468 | 3374 |

| Methanol | 407 | 472 | 3496 |

Investigation of Dual-State Emission Phenomena

Dual-state emission (DSE) is a phenomenon where a fluorophore exhibits fluorescence in both dilute solution and the solid state. This property is highly desirable for various applications in materials science and optoelectronics. New derivatives of 2-(butylamino)cinchomeronic dinitrile have been synthesized and identified as promising fluorophores demonstrating DSE. rsc.org The influence of the structure and length of the alkyl substituent at the amino nitrogen atom has been a subject of careful study, revealing significant effects on their spectral fluorescence properties in both solution and solid forms. rsc.org

For instance, 2-(butylamino)cinchomeronic dinitrile derivatives have shown notable emission efficiencies. The presence of the 2-butylamino-substituted cinchomeronic dinitrile moiety is crucial for the radiative relaxation from the excited state. mdpi.com The photoluminescence quantum yield (Φs), a measure of the emission efficiency, has been observed to be high for these compounds. For example, 2-(butylamino)-6-phenylpyridine-3,4-dicarbonitrile and 2-(butylamino)-5-methyl-6-phenylpyridine-3,4-dicarbonitrile have recorded impressive quantum yields of up to 63% in dichloromethane (DCM) and toluene, respectively. rsc.orgrsc.org

The emission characteristics are also influenced by the substituents on the pyridine ring. Derivatives with aliphatic groups at the pyridine ring tend to have shorter-wavelength absorption and emission maxima, while those with aryl-substituents exhibit a bathochromic (red) shift. mdpi.com Despite these shifts, the fluorescence quantum yield remains high even for the aliphatic derivatives. mdpi.com

Below is a table summarizing the photophysical parameters of some representative 2-(butylamino)cinchomeronic dinitrile derivatives in toluene.

| Compound | Substituent at C5 | Substituent at C6 | Absorption Max (λabs), nm | Emission Max (λem), nm | Stokes Shift (Δλ), nm | Quantum Yield (Φs), % |

| 2a | H | CH3 | 389 | 429 | 40 | 50 |

| 2b | H | C4H9 | 396 | 433 | 37 | 59 |

| 2c | H | C6H5 | 403 | 436 | 33 | 63 |

| 2d | CH3 | C6H5 | 423 | 452 | 29 | 63 |

Data sourced from studies on 2-(butylamino)cinchomeronic dinitrile derivatives. mdpi.com

Solvatochromic Behavior and Environmental Sensitivity of Emission

Solvatochromism, the change in the color of a substance depending on the polarity of the solvent, is a key characteristic of many fluorophores and is indicative of a change in the electronic distribution in the excited state. The 2-(butylamino)cinchomeronic dinitrile derivatives exhibit pronounced solvatochromic behavior.

For example, the emission spectra of compound 2d (2-(butylamino)-5-methyl-6-phenylpyridine-3,4-dicarbonitrile) in various solvents show a significant shift in the emission maximum as the solvent polarity increases. This positive solvatochromism is typical for molecules with an intramolecular charge transfer (ICT) character, where the excited state is more polar than the ground state. The Lippert-Mataga plot for compound 2d further confirms this ICT nature, showing a linear relationship between the Stokes shift and the solvent polarity function.

The following table details the solvatochromic properties of compound 2d in different solvents.

| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (λabs), nm | Emission Max (λem), nm | Stokes Shift (Δλ), cm-1 |

| Toluene | 2.38 | 1.497 | 423 | 452 | 1540 |

| Chloroform | 4.81 | 1.446 | 426 | 479 | 2780 |

| Dichloromethane | 8.93 | 1.424 | 425 | 490 | 3350 |

| Acetonitrile | 37.5 | 1.344 | 417 | 521 | 5510 |

| DMSO | 46.7 | 1.479 | 423 | 535 | 5670 |

Data represents findings for 2-(butylamino)-5-methyl-6-phenylpyridine-3,4-dicarbonitrile.

This sensitivity to the local environment makes these compounds promising candidates for use as fluorescent probes.

Excited-State Proton Transfer (ESIPT) Mechanisms in Related Pyridine-N-Oxide Analogues

Excited-State Intramolecular Proton Transfer (ESIPT) is a photochemical process where a proton is transferred within a molecule in its excited state. This process can lead to the observation of dual fluorescence, with one band corresponding to the initial excited state and another, significantly red-shifted band, corresponding to the proton-transferred tautomer.

Studies on 2-butylamino-6-methyl-4-nitropyridine N-oxide (2B6M), a structural analogue, have revealed the occurrence of fast ESIPT. In nonpolar solvents like n-octane, this compound exhibits both a "normal" fluorescence band and a "tautomeric" fluorescence band. The relative intensity of these two bands and the quantum yield of the normal emission were found to be dependent on the excitation wavelength, which is a violation of the Kasha-Vavilov rule.

Transient absorption spectroscopy studies have provided further insights into the complex excited-state dynamics. Upon excitation at 420 nm, the normal excited singlet state is populated, which then decays through several pathways, including fluorescence, ESIPT, and intersystem crossing to a triplet state. However, excitation at a higher energy (330 nm) opens up additional decay channels, involving a "hot" excited state that can decay to the tautomer or the triplet state with greater efficiency. A proposed kinetic scheme involves at least four excited-state species to fully model the observed phenomena.

Potential as Electroluminescent Reagents and Advanced Optical Materials

The unique photophysical properties of aminopyridine derivatives, such as high fluorescence quantum yields and dual-state emission, make them attractive for applications in optoelectronics, particularly in the development of Organic Light-Emitting Diodes (OLEDs). The pyridine-3,5-dicarbonitrile (B74902) moiety, for instance, has been extensively used in the design of materials exhibiting Thermally Activated Delayed Fluorescence (TADF), a key mechanism for achieving high efficiency in metal-free OLEDs.

Compounds that are strongly emissive in the solid state are particularly valuable for OLED applications. The 2-(butylamino)cinchomeronic dinitrile derivatives have demonstrated strong solid-state luminescence, suggesting their potential as electroluminescent reagents. The development of efficient blue emitters remains a challenge in OLED technology, and the blue fluorescence observed for many of these pyridine derivatives is therefore of significant interest.

Furthermore, the ability to tune the emission color through chemical modification of the pyridine ring and the amino substituent opens up possibilities for creating a wide range of advanced optical materials. mdpi.com The strong intramolecular charge transfer characteristics of these molecules are also beneficial for applications in nonlinear optics. The combination of high emission efficiency, environmental sensitivity, and solid-state luminescence positions these and related compounds as promising building blocks for the next generation of organic electronic and photonic devices.

Organic Transformations and Reactivity Studies Involving the 5 Butylamino Pyridine 2 Carbonitrile Scaffold

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine (B92270) Ring

The pyridine ring, particularly when substituted with electron-withdrawing groups like a nitrile, is activated towards nucleophilic aromatic substitution (SNAr). This reactivity is fundamental for the synthesis and further functionalization of the core structure. While direct SNAr on 5-(butylamino)pyridine-2-carbonitrile itself is less common as the amino group is already installed, the synthesis of related structures often relies on this reaction. For instance, the introduction of an amino group onto a pyridine ring typically involves the displacement of a leaving group, such as a halogen, by an amine.

The synthesis of 2-(butylamino)pyridine-3,4-dicarbonitrile derivatives has been achieved through the reaction of 2-chloropyridine-3,4-dicarbonitriles with N-butylamine. mdpi.com This reaction proceeds in the presence of a base like N,N-diisopropylethylamine (DIPEA) and demonstrates the feasibility of installing the butylamino group via an SNAr mechanism. mdpi.com Similarly, the synthesis of sophisticated pyridine-3,5-dicarbonitriles can involve the displacement of bromine atoms by other nucleophiles, highlighting the utility of halogenated pyridine precursors in building complex molecular frameworks. beilstein-journals.org

| Starting Material | Reagent | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|

| 2-chloropyridine-3,4-dicarbonitrile | N-butylamine | DIPEA | Isopropanol | 2-(butylamino)pyridine-3,4-dicarbonitrile | Not specified |

| 2-chloro-5-methyl-6-phenylpyridine-3,4-dicarbonitrile | N-butylamine | DIPEA | Isopropanol | 2-(butylamino)-5-methyl-6-phenylpyridine-3,4-dicarbonitrile | Not specified |

Derivatization and Functionalization at the Butylamino Moiety

The secondary amine of the 5-(butylamino) group serves as a key site for further molecular elaboration. Its nucleophilic character allows for reactions such as alkylation, acylation, and sulfonylation, enabling the synthesis of a wide array of derivatives with modified properties.

A notable example is the N-alkylation of the amino group. The synthesis of 2-(butyl(methyl)amino)pyridine-3,4-dicarbonitriles has been accomplished by reacting the parent 2-(butylamino)pyridine-3,4-dicarbonitrile with methyl iodide in the presence of a strong base like sodium hydride. mdpi.com This transformation directly modifies the butylamino moiety, converting the secondary amine into a tertiary amine and altering the electronic and steric profile of the molecule. mdpi.com

| Starting Material | Reagent | Base | Solvent | Product | Yield |

|---|---|---|---|---|---|

| 2-(butylamino)pyridine-3,4-dicarbonitrile | Methyl iodide | Sodium hydride | DMF | 2-(butyl(methyl)amino)pyridine-3,4-dicarbonitrile | 12-37% |

Chemical Transformations of the Nitrile Functionality (e.g., Hydrolysis to Carboxamides/Acids)

The nitrile group (−C≡N) is a versatile functional group that can be converted into several other important chemical entities, including amides, carboxylic acids, and amines. ebsco.com These transformations are crucial for expanding the chemical diversity of molecules derived from the this compound scaffold.

Hydrolysis to Carboxamides and Carboxylic Acids: The hydrolysis of nitriles can be performed under acidic or basic conditions. chemistrysteps.com

Acid-Catalyzed Hydrolysis: In the presence of an acid and water, the nitrile nitrogen is protonated, which increases the electrophilicity of the carbon atom. lumenlearning.com A nucleophilic attack by water leads to the formation of an imidic acid tautomer, which then rearranges to the more stable amide. chemistrysteps.comlumenlearning.com With continued heating in a strong acid medium, the amide can be further hydrolyzed to the corresponding carboxylic acid and ammonia (B1221849). ebsco.comchemistrysteps.com

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile. chemistrysteps.com Subsequent proton transfers result in the formation of an amide intermediate, which can then be hydrolyzed to a carboxylate salt upon further reaction. chemistrysteps.com

Reduction to Amines: The nitrile group can be reduced to a primary amine (−CH₂−NH₂). A powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), is commonly used for this transformation. libretexts.orgwikipedia.org This reaction proceeds via nucleophilic attack of a hydride ion on the nitrile carbon, ultimately forming the amine after an aqueous workup. libretexts.org This method is a valuable way to introduce a primary aminomethyl group into a molecule. ebsco.com

| Transformation | Reagents | Intermediate Product | Final Product |

|---|---|---|---|

| Acid Hydrolysis | H₃O⁺, heat | 5-(Butylamino)pyridine-2-carboxamide | 5-(Butylamino)picolinic acid |

| Base Hydrolysis | ⁻OH, H₂O, heat | 5-(Butylamino)pyridine-2-carboxamide | 5-(Butylamino)picolinate salt |

| Reduction | 1. LiAlH₄ 2. H₂O | Not applicable | (5-(Butylamino)pyridin-2-yl)methanamine |

Cyclization Reactions Leading to Novel Polycyclic Heterocyclic Systems

The pyridine-carbonitrile scaffold is a valuable precursor for constructing more complex, fused heterocyclic systems through cyclization reactions. These reactions often involve the participation of both the pyridine ring and its substituents to build new rings.

An elegant example of this is the intramolecular oxidative cyclization of 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridine-3-carbonitriles. nih.gov When these compounds are refluxed in formic acid, they undergo a cyclization process to form previously unknown benzo[b]chromeno[4,3,2-de] libretexts.orgmdpi.comnaphthyridines. The proposed mechanism involves the protonation of the keto group, followed by cyclization to form a new tetrahydropyridine (B1245486) ring. Subsequent dehydration and oxidation by atmospheric oxygen yield the final aromatic polycyclic system. nih.gov This demonstrates how substituents appended to the pyridine core can be strategically employed to forge intricate, multi-ring structures. nih.gov

Furthermore, multicomponent reactions can be used to assemble complex chromeno[2,3-b]pyridine systems in a single step. mdpi.com For example, the reaction of salicylaldehyde, a malononitrile (B47326) dimer, and nitromethane (B149229) in DMSO can lead to the formation of a 2,4-diamino-5-(nitromethyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. The mechanism involves a sequence of Knoevenagel condensation, Pinner cyclization, and Michael addition steps, showcasing an efficient route to polycyclic scaffolds. mdpi.com

Rearrangement Reactions within the Pyridine Core or Peripheral Substituents (e.g., Sigmatropic Shifts)

Molecules containing the pyridine-carbonitrile framework can undergo fascinating rearrangement reactions, leading to significant structural reorganization. These transformations can be triggered by heat or specific reagents, resulting in the formation of isomeric products.

A notable discovery in this area is the thermal rearrangement of 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridine-3-carbonitriles. When heated in dimethyl sulfoxide (B87167) (DMSO), these molecules undergo a rearrangement to form 2,3,4,9-tetrahydro-1H-xanthenes and 5,6,7,8,9,10-hexahydrobenzo[b] libretexts.orgmdpi.comnaphthyridines. nih.gov The proposed mechanism suggests an initial nucleophilic attack by the DMSO molecule on the pyridine fragment, which induces the opening of the pyran ring. This is followed by an intramolecular interaction and the formation of a new pyran ring, effectively rearranging the core structure of the molecule. nih.gov

Reaction Mechanisms Under Mild and Sustainable Conditions

Modern synthetic chemistry emphasizes the development of reactions that proceed under mild and sustainable conditions to minimize energy consumption and waste generation. Research involving pyridine-carbonitrile derivatives reflects this trend.

Multicomponent reactions are inherently efficient and often proceed under mild conditions. For instance, the synthesis of 2,4-diamino-5-(nitromethyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile occurs at room temperature in DMSO, providing good yields without the need for heating. mdpi.com In other synthetic routes, reaction conditions have been optimized for mildness; for example, in the synthesis of certain pyrazine-dicarbonitriles, lowering the reaction temperature from reflux to 25–30 °C led to improved yields of the desired product. mdpi.com The use of reagents that facilitate reactions under gentle conditions, such as using tris-(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction at room temperature, is another strategy employed in related synthetic procedures. nih.gov

Green Chemistry Principles Applied to this compound Transformations

Green chemistry principles are increasingly being integrated into the synthesis of complex organic molecules, including those based on the pyridine-carbonitrile scaffold. chemijournal.com These principles focus on maximizing atom economy, using safer solvents, reducing waste, and employing catalytic and recyclable reagents. researchgate.net

A prime example is the green synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives, which are structurally related to the systems discussed. This method utilizes pyridine-2-carboxylic acid as a recyclable, dual acid-base catalyst in a water-ethanol mixture, which is a more environmentally benign solvent system than many traditional organic solvents. nih.govskpharmteco.com The one-pot multicomponent approach results in high yields, short reaction times, and an easy workup procedure. nih.gov The efficiency of this process was quantified using green metrics, showing a high Atom Economy (AE) and a low E-factor (which measures the amount of waste produced), confirming its adherence to green chemistry principles. nih.gov Such methodologies, which prioritize sustainability without compromising efficiency, represent the future of chemical synthesis for scaffolds like this compound. chemijournal.comresearchgate.net

Structure Property Relationships in 5 Butylamino Pyridine 2 Carbonitrile Derivatives

Influence of Alkyl Chain Length and Branching of the Amino Substituent on Photophysical Characteristics

The nature of the alkyl substituent on the amino group, a key donor component in this donor-acceptor system, significantly modulates the photophysical properties of aminopyridine derivatives. Studies on analogous substituted aminopyridine systems reveal that both the length and the structural branching of the alkyl chain can tune the molecule's interaction with its environment and its intrinsic electronic behavior.

Research on 2-amino-6-phenylpyridine-3,4-dicarboxylates demonstrated that altering the N-substituent between bulky groups like tertiary butyl, cyclohexyl, and benzyl resulted in notable changes in fluorescence quantum yields (Φ), which varied from 0.31 to 0.44. nih.gov This indicates that the steric and electronic nature of the substituent directly impacts the efficiency of the radiative decay process. In contrast, replacing an aromatic phenyl group at the 6-position with an aliphatic n-octyl chain led to a dramatic decrease in quantum yield to 0.02 and a blue-shift in the emission wavelength by about 30 nm. nih.gov This highlights the critical role of extended conjugation in enhancing photoluminescence efficiency.

Further investigations into a series of donor–π–acceptor molecules showed a general trend where the emission wavelengths decrease with an increase in the N-alkyl chain length in the solid state. researchgate.net This effect is often attributed to changes in molecular packing and intermolecular interactions, such as C-H/π hydrogen bonds, which are influenced by the flexibility and size of the alkyl chain.

| N-Substituent Group | Absorption Max (λA, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) |

|---|---|---|---|

| Tertiary Butyl | 270 | 480 | 0.34 |

| Cyclohexyl | 270 | 480 | 0.44 |

| Benzyl | 270 | 480 | 0.31 |

Impact of Aromatic Substituents on the Electronic and Spectroscopic Properties

The introduction of aromatic substituents to the 5-(butylamino)pyridine-2-carbonitrile framework can profoundly alter its electronic and spectroscopic characteristics. Aromatic groups can act as electron-donating or electron-withdrawing moieties, modifying the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This, in turn, influences the intramolecular charge transfer (ICT) character, absorption/emission wavelengths, and quantum efficiency.

In related multi-substituted pyridine (B92270) systems, the photophysical properties were found to be primarily dominated by the pyridine core, with aryl substituents having a minimal influence on emission wavelengths, which remained in the blue region (460–487 nm). nih.gov However, the electronic nature of these substituents is crucial. The presence of a diphenylamino group, a strong electron donor, in conjunction with a pyridine ring and a cyano group, creates a potent donor-acceptor system. This leads to significant ICT upon photoexcitation, resulting in absorption maxima at longer wavelengths (~403-428 nm) and strong fluorescence in both solution and the solid state. ccsenet.org

Theoretical and experimental studies on 2-N-phenylamino-methyl-nitro-pyridine isomers show that the HOMO-LUMO energy gap is a key determinant of the absorption spectrum. For these molecules, the HOMO is largely located on the N-amine group and the pyridine ring, while the LUMO is concentrated over the nitro group (an acceptor, similar to the nitrile group). mdpi.com The calculated energy gap corresponds well with the observed absorption maxima around 400 nm. mdpi.com Attaching additional aromatic rings can extend the π-conjugation, which generally leads to a smaller HOMO-LUMO gap and a bathochromic (red) shift in the absorption and emission spectra.

Furthermore, the rotational freedom of the aromatic substituent relative to the pyridine core is a critical factor. In one study, the near-perpendicular orientation of a nitrobenzene group to the pyridyl core in the solid state reduced electronic communication, which slowed photoinduced electron transfer (PET) and allowed for fluorescence. nih.gov In solution, where rotational freedom is greater, PET quenching was more efficient, highlighting the role of conformation in dictating spectroscopic outcomes.

Effects of Positional Isomerism on Spectroscopic Signatures and Chemical Reactivity

Studies on isomeric acrylonitrile derivatives with pyridine and phenyl moieties have shown that the linking position of the pyridine ring directly influences molecular configuration and conjugation. mdpi.com When the linkage of a donor group to the pyridine ring was changed from the meta-position to the ortho- and para-positions, a bathochromic (red) shift was observed in both the absorption and fluorescence emission peaks. mdpi.com This is attributed to enhanced intramolecular conjugation in the ortho and para isomers. The ortho-isomer, in particular, exhibited a higher fluorescence quantum yield and a longer fluorescence lifetime, which was linked to a more planar molecular conformation. mdpi.com

Similarly, the position of a methyl substituent in 2-N-phenylamino-3-nitro-pyridine isomers affects their structural and optical properties. mdpi.com The chemical shifts in 1H NMR spectra for protons on the pyridine ring are sensitive to the substituent positions, providing a clear spectroscopic signature for each isomer. mdpi.com The topology and dimensionality of supramolecular aggregates formed from isomeric pyridyl-β-diketonate ligands and copper ions were also shown to be dependent on the location of the pyridine nitrogen atom (para vs. meta), leading to distinct 2D polymeric assemblies versus mononuclear complexes. This demonstrates that positional isomerism directly impacts intermolecular interactions and reactivity in the solid state. mdpi.com

| Isomer Position (Donor relative to Acceptor) | Conjugation Pathway | Expected Wavelength Shift | Relative Quantum Yield |

|---|---|---|---|

| Ortho (1,2) | Direct, Strong | Significant Red-Shift | Potentially High (Planar) |

| Meta (1,3) | Indirect, Weaker | Blue-Shifted (relative to o/p) | Often Lower |

| Para (1,4) | Direct, Strongest | Maximum Red-Shift | Variable |

Correlation between Molecular Structure and Electrochemical Behavior, Including Redox Potentials

The electrochemical behavior of this compound derivatives is intrinsically linked to their molecular structure. The presence of the electron-donating amino group and the electron-withdrawing nitrile group on the aromatic pyridine ring makes these compounds electrochemically active. Techniques like cyclic voltammetry (CV) can be used to probe their redox potentials (oxidation and reduction).

Conversely, the oxidation potential is related to the electron-donating amino group. In related systems like those derived from 4-dimethylaminopyridine, strongly donating substituents lead to exceptionally low redox potentials for the two-electron oxidation process, with values as low as -1.71 V versus a saturated calomel electrode. researchgate.net This indicates that the amino group makes the molecule easier to oxidize.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 5-(Butylamino)pyridine-2-carbonitrile, and what reaction conditions are critical for reproducibility?

- Answer : The compound is synthesized via nucleophilic substitution of a halogenated pyridine-2-carbonitrile precursor with butylamine. Key conditions include:

-

Solvents : Dimethylformamide (DMF) or acetonitrile (MeCN) for solubility .

-

Catalysts : Palladium on carbon (Pd/C) to facilitate substitution .

-

Temperature : Reflux (80–100°C) or microwave-assisted heating (100°C) for reduced reaction times .

-

Yields : 65–78% depending on purity of precursors and solvent choice (Table 1).

Table 1. Synthetic Methods

Method Reagents/Conditions Yield (%) Reference Nucleophilic Substitution Butylamine, DMF, Pd/C, 80°C 65 Microwave-assisted Butylamine, MeCN, MW, 100°C 78

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers prioritize?

- Answer :

-

1H/13C NMR : Assign signals for the butyl chain (δ 0.8–1.6 ppm for CH3/CH2) and pyridine protons (δ 7.5–8.5 ppm). The nitrile carbon appears at ~115 ppm in 13C NMR .

-

IR Spectroscopy : A sharp peak at ~2220 cm⁻¹ confirms the nitrile group .

-

Mass Spectrometry : Molecular ion [M+H]+ at m/z 190.1 (calculated for C10H14N3+) .

Table 2. Key Spectroscopic Data

Technique Key Signals Assignment Reference 1H NMR δ 1.35 (t, 3H, CH2CH2CH2CH3) Butyl chain methyl IR ~2220 cm⁻¹ Nitrile stretch

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts during synthesis?

- Answer :

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining yields >75% .

- Solvent Screening : Polar aprotic solvents (e.g., MeCN) minimize side reactions compared to DMF .

- Catalyst Loading : Pd/C at 5 mol% balances cost and efficiency. Higher loadings do not significantly improve yields .

Q. How can researchers resolve contradictions in reported biological activities of this compound analogs?

- Answer : Discrepancies often arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms .

- Purity : HPLC-MS verification (>95% purity) is critical to exclude confounding effects from impurities .

- Structural Confirmation : Single-crystal X-ray diffraction or 2D NMR (e.g., HSQC) validates regiochemistry .

Q. What computational and experimental approaches are recommended to study the structure-activity relationship (SAR) of the butylamino substituent?

- Answer :

-

Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., kinases). The butyl chain’s hydrophobicity enhances binding to hydrophobic pockets .

-

Analog Synthesis : Compare with methylamino or pentylamino analogs to assess chain-length effects on activity (Table 3) .

Table 3. SAR of Alkylamino Substitutents

Substituent IC50 (µM) Target Enzyme Reference Butylamino 0.45 Kinase X Methylamino 2.10 Kinase X Pentylamino 0.60 Kinase X

Q. How can researchers validate the stability of this compound under physiological conditions?

- Answer :

- pH Stability Studies : Incubate the compound in buffers (pH 4–9) and monitor degradation via HPLC. Nitriles are stable at neutral pH but hydrolyze slowly under acidic/basic conditions .

- Plasma Stability : Assess half-life in human plasma at 37°C; esterase inhibitors may be required to prevent metabolism .

Notes for Methodological Rigor

- Data Reproducibility : Include detailed reaction protocols (e.g., degassing solvents for Pd-catalyzed reactions) .

- Ethical Compliance : Adhere to institutional guidelines for biological testing, particularly for cytotoxicity assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.